4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde

CAS No.: 1342061-59-9

Cat. No.: VC2927078

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342061-59-9 |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde |

| Standard InChI | InChI=1S/C8H16N2O2/c11-7-6-9-2-1-3-10(8-12)5-4-9/h8,11H,1-7H2 |

| Standard InChI Key | DAZDOEKYRYNNQA-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)C=O)CCO |

| Canonical SMILES | C1CN(CCN(C1)C=O)CCO |

Introduction

Chemical Structure and Properties

Molecular Identification

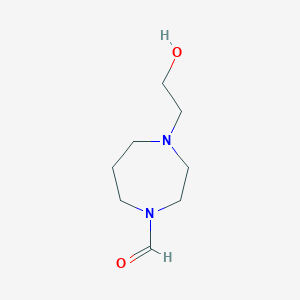

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde is a heterocyclic organic compound that features a seven-membered diazepane ring with two nitrogen atoms. Its structure is characterized by a hydroxyethyl group attached to one nitrogen atom (at position 4) and a carbaldehyde (CHO) group attached to the other nitrogen atom (at position 1). This unique arrangement of functional groups contributes to its chemical reactivity and potential applications.

Physical and Chemical Characteristics

The compound has specific identifiable properties that distinguish it from other related compounds. These properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1342061-59-9 |

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde |

| Standard InChI | InChI=1S/C8H16N2O2/c11-7-6-9-2-1-3-10(8-12)5-4-9/h8,11H,1-7H2 |

| Standard InChIKey | DAZDOEKYRYNNQA-UHFFFAOYSA-N |

| SMILES Notation | C1CN(CCN(C1)C=O)CCO |

| Canonical SMILES | C1CN(CCN(C1)C=O)CCO |

| PubChem Compound ID | 57059717 |

The compound contains two key functional groups: a hydroxyethyl moiety (-CH2CH2OH) and a carbaldehyde group (-CHO), both attached to nitrogen atoms in the diazepane ring. The hydroxyl group potentially enables hydrogen bonding and increases water solubility, while the aldehyde group provides sites for various chemical reactions.

Structural Comparison with Related Compounds

While 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde has a unique structure, it bears similarities to other nitrogen-containing heterocyclic compounds. The diazepane ring (seven-membered) differs from the more common piperazine ring (six-membered) found in similar compounds, which affects its conformational properties and reactivity. This structural distinction provides this compound with potentially unique chemical behaviors and biological interactions.

Synthetic Approaches

Purification and Characterization Methods

Once synthesized, the compound would likely require purification using techniques such as:

-

Column chromatography

-

Recrystallization

-

Preparative HPLC

Characterization would typically involve spectroscopic methods including NMR spectroscopy (1H and 13C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the final product.

Chemical Reactivity and Transformations

Reactivity of Functional Groups

The 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde molecule contains multiple reactive sites that can participate in various chemical transformations:

-

The aldehyde group can undergo typical carbonyl reactions such as:

-

Reduction to primary alcohols

-

Oxidation to carboxylic acids

-

Nucleophilic addition reactions

-

Condensation reactions

-

-

The hydroxyethyl group can participate in:

-

Esterification reactions

-

Oxidation to aldehyde or carboxylic acid

-

Substitution reactions

-

-

The nitrogen atoms in the diazepane ring can act as nucleophiles in various reactions.

Hydrazone Formation

The aldehyde functional group makes 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde particularly suitable for hydrazone formation reactions. This reaction involves the condensation of the aldehyde with hydrazine derivatives to form hydrazones, which are important intermediates in organic synthesis and can exhibit various biological activities.

The general reaction scheme for hydrazone formation can be represented as:

R-CHO + R'-NH-NH2 → R-CH=N-NH-R' + H2O

In this case, the R-CHO represents the carbaldehyde group of the compound, while R'-NH-NH2 represents various hydrazine derivatives.

Research Challenges and Future Directions

Current Research Limitations

Research on 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde faces several challenges:

-

Limited published literature specifically focused on this compound

-

Potential synthetic difficulties related to selective functionalization

-

Need for more comprehensive characterization of its physical and chemical properties

Future Research Opportunities

Future research directions for this compound might include:

-

Development of efficient and scalable synthetic methods

-

Exploration of reaction scope and limitations

-

Investigation of potential biological activities

-

Computational studies to predict properties and interactions

-

Structure-activity relationship studies with derivatives

Analytical Method Development

Advanced analytical methods could be developed specifically for this compound and its derivatives:

-

Specialized chromatographic methods for separation and purification

-

Spectroscopic techniques for structural confirmation

-

Methods for detecting and quantifying the compound in complex matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume